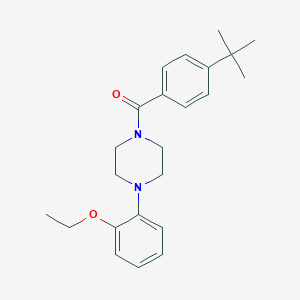
Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of an acetamido group, a methylphenyl group, and a carboxylate ester group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the condensation of 4-methylphenylthiophene with acetamide and methyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the ester can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, particularly at the 2- and 5-positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents like bromine or chlorinating agents can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated thiophene derivatives.
Scientific Research Applications
Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-4,5-dimethylthiophene-3-carboxylate: Similar structure but with an additional methyl group on the thiophene ring.
Methyl 4-methyl-3-[2-(propylamino)acetamido]-2-thiophenecarboxylate: Contains a propylamino group instead of a methylphenyl group.
Uniqueness
Methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other thiophene derivatives and can lead to different applications and properties.
Properties
Molecular Formula |
C15H15NO3S |
|---|---|
Molecular Weight |
289.4g/mol |
IUPAC Name |
methyl 2-acetamido-4-(4-methylphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C15H15NO3S/c1-9-4-6-11(7-5-9)12-8-20-14(16-10(2)17)13(12)15(18)19-3/h4-8H,1-3H3,(H,16,17) |
InChI Key |
IUHFLVVKMIECFZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl ({[2-(4-chlorophenyl)-4-quinolinyl]carbonyl}amino)acetate](/img/structure/B458147.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B458151.png)

![6-Bromo-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-2-(4-propoxyphenyl)quinoline](/img/structure/B458153.png)

![2-ethoxy-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B458158.png)
![N-[4-(2,4-ditert-pentylphenoxy)butyl]-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B458159.png)

![2-[(3-Ethylanilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B458161.png)



